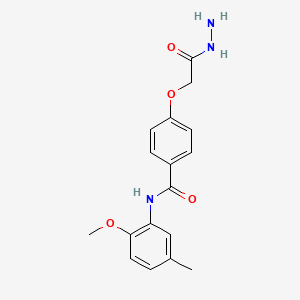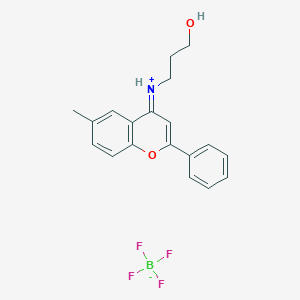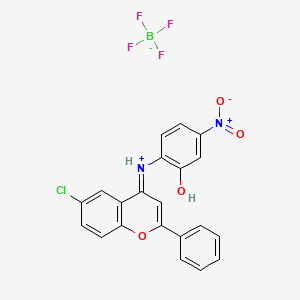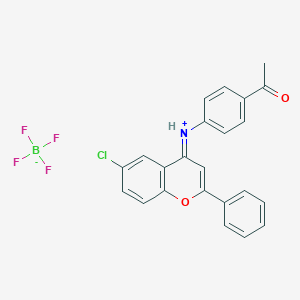
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenylidene core, which is known for its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable acetophenone derivative under acidic or basic conditions. The subsequent steps involve chlorination and acetylation reactions to introduce the chloro and acetyl groups, respectively. The final step includes the formation of the azanium salt by reacting the chromenylidene derivative with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Reduced chromenylidene derivatives.
Substitution: Methoxy or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit certain enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. Its ability to modulate specific biochemical pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Similar in having chloro-substituted aromatic rings.
Cephalexin: An antibiotic with a different core structure but similar in having multiple functional groups.
Benzene derivatives: Such as toluene and xylene, which share the aromatic ring structure.
Uniqueness
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its chromenylidene core, which imparts distinct chemical reactivity and biological activity. Unlike simpler aromatic compounds, its structure allows for a broader range of chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(E)-(4-acetylphenyl)-(6-chloro-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2.BF4/c1-15(26)16-7-10-19(11-8-16)25-21-14-23(17-5-3-2-4-6-17)27-22-12-9-18(24)13-20(21)22;2-1(3,4)5/h2-14H,1H3;/q;-1/p+1/b25-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMMXRXNICTJP-JMFMGIQESA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7747569.png)
![3-[(6-Nitroquinazolin-4-yl)amino]phenol](/img/structure/B7747581.png)
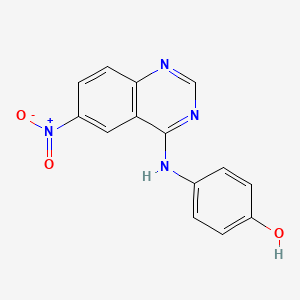
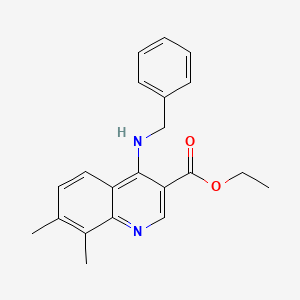
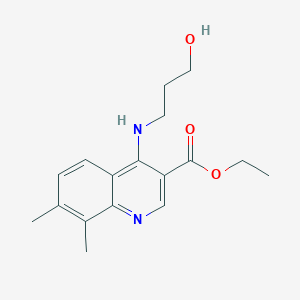
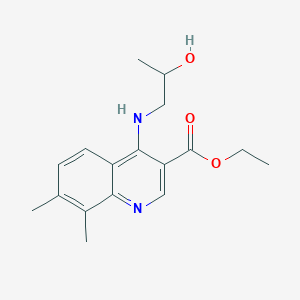
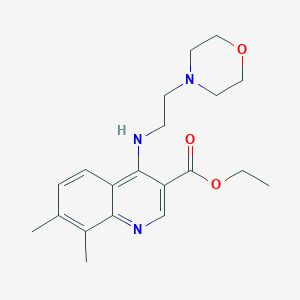
![Ethyl 4-[3-(dimethylamino)propylamino]-7,8-dimethylquinoline-3-carboxylate;hydrochloride](/img/structure/B7747612.png)
![2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid](/img/structure/B7747618.png)
![[3-(2-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7747628.png)
![(E)-N-butyl-2-cyano-3-[3-ethoxy-4-[2-(2-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B7747632.png)
